

An In-depth Technical Guide to Biotin-PEG3-Azide: Properties, Structure, and Applications

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Compound of Interest

Compound Name: Biotin-PEG3-Azide

Cat. No.: B2794876

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For researchers, scientists, and drug development professionals, **Biotin-PEG3-Azide** has emerged as a critical tool in the field of bioconjugation and chemical biology. Its unique structure, combining a biotin moiety for affinity purification, a polyethylene glycol (PEG) linker for enhanced solubility and reduced steric hindrance, and a terminal azide group for click chemistry, makes it a versatile reagent for labeling and detecting biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and its application in experimental workflows.

Core Chemical Properties

Biotin-PEG3-Azide is a white to light yellow solid that is soluble in common organic solvents such as DMSO and DMF, and moderately soluble in water and phosphate-buffered saline (PBS).^{[1][2][3]} The PEG linker not only improves its hydrophilicity but also separates the biotin group from the conjugated molecule, which is crucial for efficient binding to streptavidin.^{[2][4]}

Quantitative Data Summary

For ease of reference, the key quantitative properties of **Biotin-PEG3-Azide** are summarized in the table below.

Property	Value	References
Molecular Weight	444.55 g/mol	
Molecular Formula	C18H32N6O5S	
CAS Number	875770-34-6	
Purity	≥95% (typically determined by HPLC)	
Appearance	White to light yellow solid	
Solubility	DMSO (≥10 mg/mL), DMF (≥10 mg/mL), PBS (pH 7.2, ~10 mg/mL), Water (~44.45 mg/mL)	
Storage	Store at -20°C for long-term stability (up to 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.	

Chemical Structure and Visualization

The structure of **Biotin-PEG3-Azide** consists of three key functional components: the biotin headgroup, a triethylene glycol (PEG3) spacer, and a terminal azide group. This structure is specifically designed for bioorthogonal chemistry applications.

Caption: Chemical structure of **Biotin-PEG3-Azide**.

Experimental Protocols and Applications

Biotin-PEG3-Azide is primarily used as a biotinylation reagent in "click chemistry" reactions. It can participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the labeling of alkyne-containing biomolecules such as proteins, nucleic acids, and glycans.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines a general procedure for labeling an alkyne-modified protein with **Biotin-PEG3-Azide**.

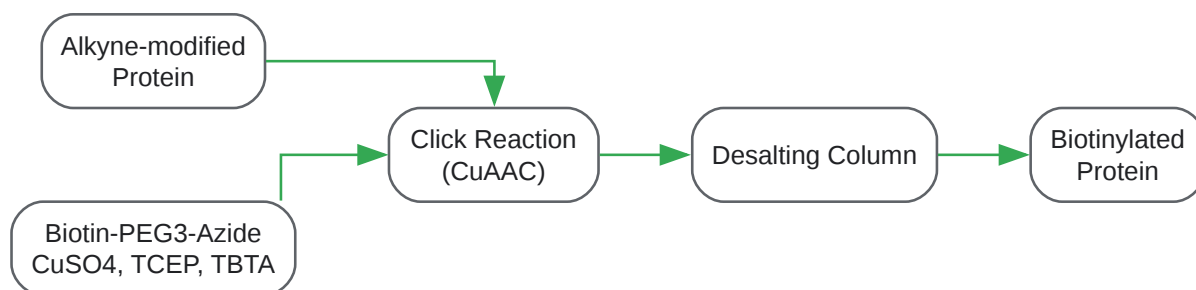
Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Biotin-PEG3-Azide**
- DMSO or DMF
- Copper(II) sulfate (CuSO_4)
- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Desalting column for purification

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Biotin-PEG3-Azide** in DMSO or DMF.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of TCEP or sodium ascorbate in water.
 - Prepare a 10 mM stock solution of TBTA in DMSO.
- Labeling Reaction:
 - In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

- Add **Biotin-PEG3-Azide** to a final concentration of 100-200 μM (a 10- to 20-fold molar excess over the protein is a good starting point).
- Add TBTA to a final concentration of 100 μM .
- Add CuSO_4 to a final concentration of 50 μM .
- Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 1 mM.
- Incubation:
 - Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. The reaction can also be performed at 4°C overnight.
- Purification:
 - Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.



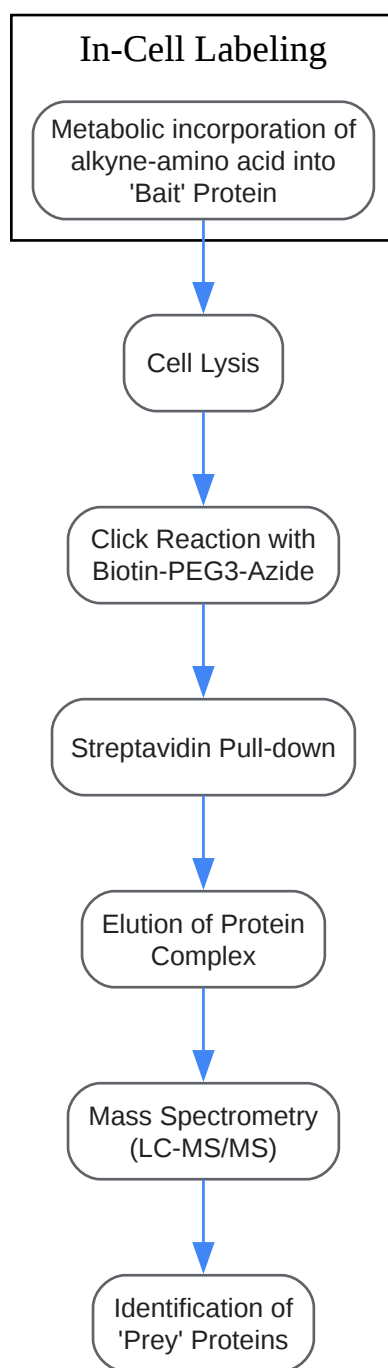
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Caption: CuAAC experimental workflow.

Application in Protein-Protein Interaction Studies

A primary application of **Biotin-PEG3-Azide** is in the identification of protein-protein interactions, which is fundamental to elucidating signaling pathways. The workflow typically involves metabolically or enzymatically incorporating an alkyne-containing unnatural amino acid into a protein of interest (the "bait"). Cells are then lysed, and the bait protein is labeled with **Biotin-PEG3-Azide** via click chemistry. The biotinylated bait, along with its interacting

partners (the "prey"), is then captured using streptavidin-coated beads. After washing away non-specific binders, the protein complex is eluted and analyzed by mass spectrometry to identify the prey proteins.



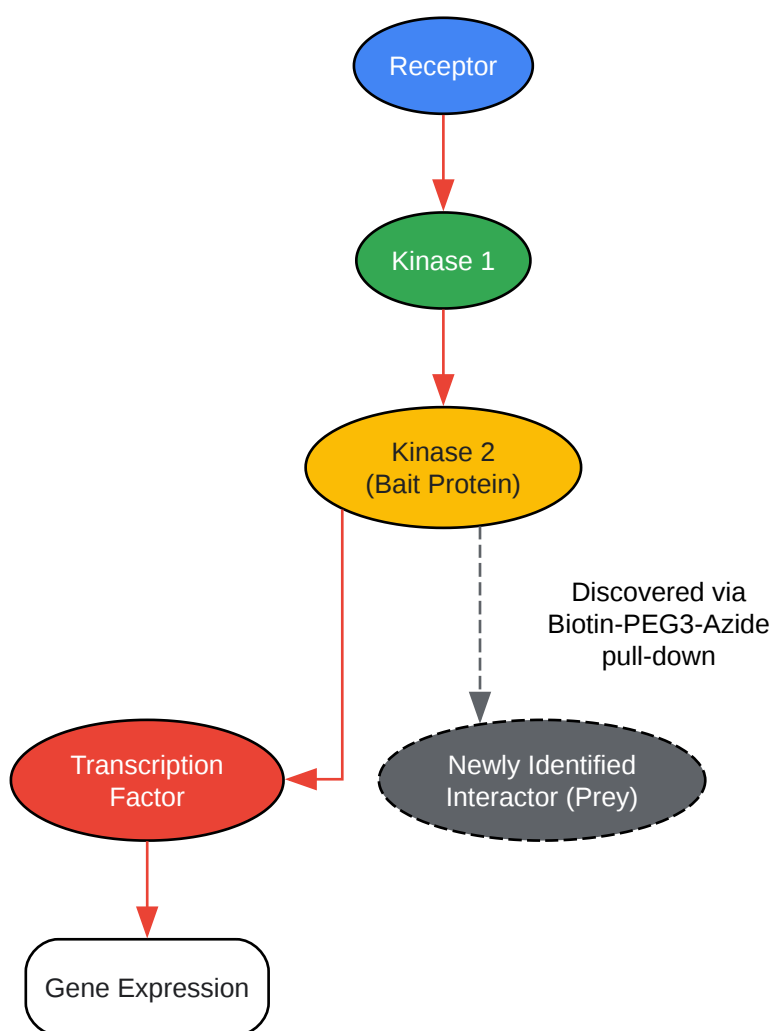
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Caption: Protein-protein interaction workflow.

This powerful technique allows for the identification of both stable and transient protein interactions within a cellular context, providing valuable insights into the composition and dynamics of signaling pathways.

Elucidating Signaling Pathways

While **Biotin-PEG3-Azide** is a tool for identifying protein interactions rather than a direct probe for a specific pathway, the data generated from its use is crucial for mapping these complex networks. For instance, identifying the interacting partners of a key signaling protein can reveal new components of a pathway or uncover crosstalk between different pathways.



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Caption: Signaling pathway elucidation.

In conclusion, **Biotin-PEG3-Azide** is a powerful and versatile reagent that has become indispensable for modern chemical biology and drug discovery. Its well-defined chemical properties and structure, coupled with its utility in robust bioconjugation techniques, enable researchers to explore the intricate networks of protein interactions that govern cellular function. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists looking to leverage the capabilities of this important molecule.

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